Zot protein
Description
Historical Context of Zot Protein Discovery in Bacterial Pathogenesis
The discovery of the Zonula Occludens Toxin is intrinsically linked to the study of Vibrio cholerae pathogenesis. In the early 1990s, during the development of live oral vaccines for cholera, researchers observed an unexpected phenomenon. Volunteers who received vaccine strains of V. cholerae, which had the primary cholera toxin (CT) genetically deleted, still experienced mild to moderate diarrhea. frontiersin.org This clinical observation strongly suggested the existence of another enterotoxin produced by the bacterium.
Subsequent investigations led to the identification and characterization of this novel toxin, which was named Zonula Occludens Toxin (Zot) due to its specific effect on the tight junctions (zonula occludens) of the intestinal epithelium. frontiersin.org Further research revealed that the gene encoding Zot is located on the genome of the CTXφ bacteriophage, a virus that infects V. cholerae and also carries the genes for the cholera toxin. frontiersin.org This co-location of toxin genes highlights the complex interplay of genetic elements in the evolution of bacterial virulence. The discovery of Zot thus opened a new chapter in understanding how V. cholerae and other pathogens can disrupt the intestinal barrier to cause disease. frontiersin.org Homologous proteins of the Zot family have since been identified in various other bacterial species, including both human and plant pathogens like Stenotrophomonas maltophilia, Xanthomonas campestris, and Xylella fastidiosa, suggesting a broader role for this toxin family in pathogenesis. ca.gov
This compound's Distinctive Role as a Modulator of Epithelial Barrier Function
The primary and most distinctive function of the this compound is its ability to reversibly increase the permeability of the intestinal epithelial barrier. frontiersin.orgoup.com This barrier is formed by a single layer of epithelial cells that are sealed together by complex protein structures called tight junctions. These junctions act as a selective gate, regulating the passage of ions, solutes, and water through the paracellular pathway (the space between cells).
Zot exerts its effect by interacting with a specific receptor on the surface of intestinal epithelial cells. frontiersin.orgasm.org This binding initiates a complex intracellular signaling cascade. jci.org A key event in this cascade is the activation of protein kinase C (PKC), which in turn leads to the reorganization of the actin cytoskeleton. jci.orgmdpi.com The actin filaments, which are crucial for maintaining the structure and integrity of tight junctions, undergo polymerization. jci.org This cytoskeletal rearrangement results in the transient disassembly of the tight junction complex, leading to an increase in paracellular permeability. mdpi.com This allows water and electrolytes to leak into the intestinal lumen, contributing to the diarrhea observed in cholera. frontiersin.org The discovery of Zot's mechanism led researchers to identify a human protein analogue, named zonulin, which is a physiological modulator of tight junction function. mdpi.complos.orgpnas.org
Overview of this compound Research Significance in Molecular Biology and Host-Pathogen Interactions
The study of this compound holds considerable significance for both molecular biology and the understanding of host-pathogen interactions. Research into Zot has provided invaluable insights into the fundamental biological processes that regulate epithelial barrier function. jci.orgpnas.org By elucidating the signaling pathways that Zot manipulates, scientists have gained a deeper understanding of how tight junctions are assembled, maintained, and regulated. jci.org
From the perspective of host-pathogen interactions, Zot serves as a classic example of how a bacterial toxin can subvert host cellular functions to its advantage. nih.gov The study of Zot and its homologues in various pathogens helps to unravel the molecular mechanisms of infection and virulence. frontiersin.orgnumberanalytics.com This knowledge is crucial for developing novel therapeutic strategies. For instance, understanding how Zot disrupts the epithelial barrier can inform the design of drugs that protect or restore this barrier during infectious diseases. Furthermore, the identification of proteins involved in host-pathogen interactions through proteomics can lead to the development of targeted therapies that disrupt these interactions. numberanalytics.com The study of Zot and its human counterpart, zonulin, has also opened up new avenues of research into the role of intestinal permeability in autoimmune and inflammatory diseases. pnas.org
Research Findings on this compound
| Aspect | Key Findings | References |
|---|---|---|
| Discovery | Identified in Vibrio cholerae strains lacking cholera toxin that still caused diarrhea. | frontiersin.org |
| Genetic Origin | The gene for Zot is encoded within the genome of the CTXφ bacteriophage, which also carries the cholera toxin genes. | frontiersin.org |
| Primary Function | Increases the permeability of the intestinal epithelial barrier by modulating tight junctions. | frontiersin.orgjci.org |
| Mechanism of Action | Binds to a specific cell surface receptor, triggering a protein kinase C (PKC)-dependent reorganization of the actin cytoskeleton, which leads to the opening of tight junctions. | asm.orgjci.orgmdpi.com |
| Human Analogue | Led to the discovery of zonulin, a human protein that physiologically regulates intestinal permeability. | mdpi.complos.orgpnas.org |
| Research Significance | Crucial for understanding host-pathogen interactions, epithelial barrier function, and has implications for research into autoimmune and inflammatory diseases. | pnas.orgfrontiersin.orgnumberanalytics.com |
Properties
CAS No. |
146481-28-9 |
|---|---|
Molecular Formula |
C19H20Cl2F3N5O4 |
Synonyms |
Zot protein |
Origin of Product |
United States |
Genetic and Evolutionary Perspectives of Zot Protein
Zot Protein Encoding Genes and Phage Association
The gene encoding the this compound, known as zot, is frequently found within the genomes of bacteriophages that infect various bacterial species. This association highlights a key mechanism for the spread of the zot gene among bacterial populations.
Identification of zot Gene within Bacteriophage Genomes (e.g., CTXϕ)
A prime example of a bacteriophage carrying the zot gene is CTXϕ, a filamentous bacteriophage that infects Vibrio cholerae, the causative agent of cholera wikipedia.orgvirosin.org. The CTXϕ genome is approximately 7 kb in length and is composed of two main regions: the core region and the RS2 region wikipedia.orgvirosin.org. The core region, about 4.6 kb long, contains genes associated with phage assembly and morphogenesis, including zot, as well as the genes encoding the cholera toxin (CTX), ctxA and ctxB wikipedia.orgvirosin.org. The RS2 region, approximately 2.4 kb, contains genes crucial for CTXϕ replication, regulation, and integration into the host chromosome wikipedia.orgvirosin.org. While Zot is essential for CTXϕ virion production, it is not present in the mature phage particle wikipedia.org.
Beyond V. cholerae, zot-encoding filamentous phages have been identified in other marine Vibrio species, including environmental isolates nih.govmdpi.com. For instance, the fish pathogen Vibrio anguillarum harbors the zot-encoding filamentous phage VAIϕ, which contains the zot-like gene ORF8pVAI nih.govmdpi.com. This indicates that the association of zot with bacteriophages is not limited to V. cholerae.
Horizontal Gene Transfer Mechanisms and this compound Dissemination
The presence of the zot gene within bacteriophage genomes facilitates its dissemination through horizontal gene transfer (HGT). CTXϕ, for example, is a lysogenic bacteriophage that can integrate its DNA into the V. cholerae chromosome, facilitating the horizontal transfer of ctxAB among V. cholerae strains and contributing to the emergence of new virulent strains virosin.org. The integration of CTXϕ into the bacterial chromosome occurs at the attB (dif) integration site, mediated by host tyrosine recombinases XerC/XerD virosin.orgnih.gov. This process allows for the transfer of not only the cholera toxin genes but also other genes within the phage genome, including zot wikipedia.orgvirosin.orgnih.gov.
Horizontal gene transfer is a crucial process in microbial evolution, enabling bacteria to adapt to new ecological niches and acquire new traits, including virulence factors oup.com. Phages play a significant role in this process through transduction, potentially spreading virulence factors like Zot to non-pathogenic strains or even different bacterial species researchgate.net. Studies have shown that zot-encoding prophages are widespread in Vibrio species, suggesting that these prophage-like elements can undergo extensive horizontal gene transfer core.ac.ukresearcher.life. This widespread distribution across various Vibrio species highlights HGT as a primary driver of zot dissemination core.ac.ukresearcher.life.
Phylogenetic Analysis and this compound Orthologs in Diverse Bacterial Species
Phylogenetic analysis of this compound sequences and comparative genomics of zot-like genes across different bacterial lineages reveal the evolutionary history and distribution of this protein.
Comparative Genomics of zot-like Genes Across Bacterial Lineages
Comparative genomic studies have revealed the presence of zot-like genes in a diverse range of bacterial species beyond Vibrio. These include plant pathogens such as Ralstonia solanacearum and Xanthomonas campestris, as well as opportunistic pathogens found in soil and water, such as Providencia stuartii and Pandoraea spp. nih.govca.gov. In Xylella fastidiosa, a plant pathogen, three distinct homologues of Zot proteins have been identified ca.gov. Comparative genomics of X. fastidiosa strains has shown that zot-like encoding genes can be present within mobile genetic elements like prophages mdpi.comnih.gov.
A study analyzing 4619 Vibrio genomes from 127 species found 2030 potential prophages with zot-like genes in 43 Vibrio species, indicating a non-random association within a primarily modular interaction network researcher.life. Some prophages, like CTXϕ or Vf33, were associated with specific species, while others, such as phiVCY and VfO3K6, were found in a much wider range of Vibrio species researcher.life. This broad distribution suggests multiple independent acquisition events or extensive HGT networks.
Evolutionary Divergence and Conservation of this compound Sequences
Phylogenetic analysis of Zot proteins from various species demonstrates both evolutionary divergence and conservation of certain protein sequences nih.govbiorxiv.orgresearchgate.netresearchgate.net. While Zot-like proteins align with other proteins in the Zot superfamily, distinct features and extended non-aligning stretches can be found in the Zot gene of phage CTXϕ, suggesting a divergent evolutionary pathway biorxiv.org.
Sequence alignments of Zot-like proteins, particularly those from filamentous phages, often show the presence of conserved motifs, such as Walker A and Walker B motifs, which are typically associated with ATPase activity researcher.lifebiorxiv.org. However, mutations in key positions within these motifs in the CTXϕ this compound suggest a potential loss of efficient ATPase activity compared to homologous proteins in other filamentous phages like M13 biorxiv.org.
Phylogenetic trees based on zot genes from different bacterial species, such as Campylobacter, show distinct clustering patterns researcher.liferesearchgate.net. In Vibrio species, Zot proteins can form monophyletic groups in certain species like V. vulnificus and V. coralliilyticus, while Zot-like proteins from documented filamentous phages can cluster divergently researchgate.net. The mosaic genome structures of zot-encoding phages, such as VAIϕ in V. anguillarum, further support the role of HGT and recombination in the evolution of these phages and the dissemination of zot-like genes mdpi.com.
Protein evolution is shaped by factors such as the conservation of physico-chemical properties of amino acids and the structure of the genetic code plos.orgnih.gov. While closely related proteins are primarily influenced by codon sequence similarity, at greater evolutionary distances, the conservation of physico-chemical properties, particularly hydrophobicity, becomes more important plos.org. This suggests that while Zot proteins have diverged across lineages, functional constraints likely maintain conservation in key regions.
Genetic Determinants of this compound Virulence Potential
The virulence potential associated with the this compound is linked to its genetic context and variations within the zot gene itself. In V. cholerae, zot is part of the CTX prophage, which also carries the genes for cholera toxin wikipedia.orgmodares.ac.ir. The presence of the CTX prophage, including zot, is a significant genetic determinant of virulence in V. cholerae modares.ac.ir.
However, Zot's contribution to virulence is not solely dependent on the presence of CTX. Zot itself has been reported to display enterotoxic activity by increasing intestinal epithelial tissue permeability nih.govresearchgate.netnih.gov. This activity is hypothesized to contribute to the diarrheal symptoms of cholera nih.gov. Studies on Vibrio parahaemolyticus have also highlighted Zot as a relevant virulence factor, capable of inducing alterations in the actin cytoskeleton of host cells and increasing permeability researchgate.nettandfonline.com.
Genetic variations within the zot gene can influence the potential virulence of the encoded protein. For example, in Xylella fastidiosa, sequence variation in the zot gene, particularly near the N-terminus, which is extracellular in other bacteria, may be driven by host-pathogen interactions ca.gov. These variations can potentially affect the protein's function and its interaction with host cells ca.gov.
Gene Expression Regulation of this compound
Information specifically detailing the intricate mechanisms of zot gene expression regulation at the transcriptional and translational levels within the context of bacteriophage infection is limited in the provided search results. However, studies on related filamentous phages and prophages offer some insights into the regulatory environment. For instance, the expression of genes within prophages, including those involved in virion production, can be influenced by phage-encoded regulatory proteins. In some cases, antirepressors can promote the transcription of phage genes. nih.govwikipedia.org The transcriptional level of zot mRNA has been examined during the course of infection in Vibrio parahaemolyticus, indicating that its expression is part of the bacterial and phage life cycle. researchgate.net While the precise regulatory elements and factors controlling zot expression warrant further investigation, its location within a prophage suggests its expression is likely linked to the phage's life cycle, including integration, replication, and assembly stages.
Role of zot Gene in Bacteriophage Morphogenesis and Assembly
The zot gene product plays a crucial role in the morphogenesis and assembly of filamentous bacteriophages, particularly in the process of virion extrusion from the host cell. Zot is considered essential for the morphogenesis of CTXϕ. uniba.itnih.gov It functions as an inner membrane component of the trans-envelope phage assembly complex, a multiprotein machinery responsible for the assembly and secretion of nascent phage particles across the bacterial envelope without causing cell lysis. oup.comnih.gov
Zot shares significant homology with the assembly protein g1p (also known as p1 or pI) found in other filamentous phages like the Escherichia coli coliphage M13. oup.comnih.govbiorxiv.org This homology highlights a conserved function in phage assembly. The gene I of many filamentous phages, including M13, contains an internal start codon that leads to the production of a truncated protein, gp11, which, along with the full-length gp1 (Zot homologue), forms a complex in the inner membrane. nih.gov This complex is vital for the assembly and extrusion process.
A key feature of Zot and its homologues like M13 gp1 is the presence of conserved Walker A and Walker B motifs. nih.govbiorxiv.orgmdpi.com These motifs are characteristic of ATP-binding proteins and suggest that Zot may function as a molecular motor, utilizing the energy from ATP hydrolysis to drive phage assembly. nih.govmdpi.com While early in vitro studies on CTXϕ Zot did not consistently demonstrate ATPase activity, potentially due to experimental conditions, more recent research has provided evidence of in vitro ATP hydrolysis by purified this compound from Vibrio phages. biorxiv.orgmdpi.com Mutations introduced into the Walker motifs of CTXϕ Zot have been shown to impact phage assembly function, supporting the importance of these motifs for its role in morphogenesis. biorxiv.org The this compound's ATPase function is located in its conserved region. mdpi.com
The assembly process involves the packaging of the single-stranded phage genome with coat proteins at the inner membrane, mediated by this protein complex. nih.govwikipedia.org Zot, along with other proteins like the chromosome-encoded EpsD in V. cholerae, aids in the efficient secretion of assembled virions from the host cell. nih.gov This mechanism of assembly and extrusion allows filamentous phages to propagate without lysing the host bacterium, establishing a chronic infection.
The role of Zot in phage assembly is further illustrated by satellite phages like RS1, which lack their own genes for assembly and secretion proteins, including Zot, and are dependent on helper phages like CTXΦ to provide these functions for their own transmission. nih.govnih.gov
Molecular Architecture and Structural Biology of Zot Protein
Zot Protein Primary Sequence and Domain Organization
The this compound is a single polypeptide chain with a molecular weight of approximately 44.8 kDa. brieflands.comebi.ac.uk In its full-length form, it consists of 399 amino acids. brieflands.comnih.gov The primary structure, or amino acid sequence, provides the blueprint for its complex three-dimensional shape and function. creative-biostructure.com The protein is organized into distinct functional regions, primarily characterized as N-terminal and C-terminal domains, along with a transmembrane segment that anchors it within the bacterial membrane. brieflands.comfrontiersin.org Analysis of its sequence has also identified conserved motifs, such as the Walker A and Walker B motifs, which are characteristic of P-loop containing nucleoside triphosphate hydrolases. frontiersin.org
Table 1: Domain Organization of Vibrio cholerae this compound
| Domain | Residue Range (Approx.) | Location | Proposed Function |
|---|---|---|---|
| N-terminal Domain | 1–225 | Cytoplasm | CTXϕ bacteriophage morphogenesis |
| Transmembrane Segment | 226–246 | Bacterial Inner Membrane | Anchoring |
| C-terminal Domain | 247–399 | Periplasm / Secreted | Enterotoxic activity, tight junction modulation |
The this compound exhibits a clear division of labor between its two main domains. The N-terminal domain, comprising roughly the first 225 residues, is located in the bacterial cytoplasm. brieflands.com This region is primarily involved in the morphogenesis and assembly of the CTXϕ bacteriophage, a virus that carries the genes for cholera toxin and Zot. frontiersin.orgnih.gov This structural role is essential for the phage's life cycle within the bacteria. nih.gov
In contrast, the C-terminal domain, which consists of about 153 residues, faces the bacterial periplasm. brieflands.com This domain harbors the protein's biological activity as a toxin. nih.gov Following a cleavage event, a fragment from the C-terminal portion is secreted into the host's intestinal environment, where it exerts its effects on intercellular tight junctions. nih.govfrontiersin.org The biologically active domain has been localized specifically to this C-terminal region. nih.govebi.ac.uk
The this compound is an integral membrane protein, anchored in the bacterial inner membrane by a transmembrane segment. sinobiological.com Predictive analyses of the primary amino acid sequence have identified a single transmembrane region. brieflands.com For the V. cholerae this compound, this segment is predicted to span from approximately residue 226 to 246. brieflands.com In other species, such as Vibrio parahaemolyticus, a transmembrane domain has also been identified computationally, though the exact positioning may vary, with one study predicting it from residue 273 to 294. frontiersin.org The presence of this hydrophobic segment is crucial for its initial localization in the bacterial cell envelope before processing and secretion of the active fragment. frontiersin.orgnih.gov
N-terminal and C-terminal Domain Characterization
Post-Translational Processing and Active Fragment Generation of this compound
After a protein is synthesized (translation), it often undergoes post-translational modifications, which can include folding, covalent addition of functional groups, or cleavage to become fully functional. lecturio.comthermofisher.com Zot undergoes such processing, which is critical for its function as a toxin. nih.govbrieflands.com The full-length 44.8 kDa protein is localized to the V. cholerae cell envelope, where it is then cleaved. brieflands.comnih.gov This proteolytic cleavage is a key step in generating the active, secreted form of the toxin. qiagenbioinformatics.com
The processing of Zot involves cleavage that separates the N-terminal and C-terminal domains. brieflands.com This cleavage results in a 33-kDa N-terminal fragment that generally remains associated with the bacterium and a smaller 12-kDa C-terminal peptide that is secreted into the host's intestinal lumen. brieflands.com This secreted C-terminal fragment is the portion responsible for Zot's enterotoxic activity. nih.govbrieflands.com The cleavage that releases the active fragment has been reported to occur near amino acid 288. nih.gov The mechanism appears to rely on a protease specific to V. cholerae, as the processing is not efficiently replicated when Zot is expressed in E. coli. nih.gov
Table 2: this compound Fragments and Active Motifs
| Fragment / Motif | Description | Amino Acid Residues (Approx.) | Function |
|---|---|---|---|
| Full-length Zot | Unprocessed protein | 1-399 | Precursor form, phage assembly |
| N-terminal Fragment | Cleavage product | ~1-287 | Remains with bacterium |
| C-terminal Fragment (ΔG) | Secreted active form | 264-399 | Enterotoxic activity |
| AT1002 (Hexapeptide) | Core active motif | 288-293 (FCIGRL) | PAR2 activation, tight junction disassembly |
| Octapeptide Motif | Receptor-binding domain | Within C-terminus | Binds to zonulin receptor |
Detailed structure-function analyses have pinpointed the precise region responsible for Zot's biological activity. The activity has been mapped to a hexapeptide motif corresponding to amino acids 288–293. nih.govfrontiersin.org This 6-amino-acid peptide, known as AT1002, has the sequence FCIGRL (Phenylalanine-Cysteine-Isoleucine-Glycine-Arginine-Leucine). nih.govfrontiersin.orgresearchgate.net This motif is located at the N-terminus of the mature, processed Zot fragment. nih.gov
The FCIGRL motif functions by activating the Proteinase-Activated Receptor 2 (PAR2) on intestinal epithelial cells. nih.govfrontiersin.org This interaction initiates an intracellular signaling cascade involving Protein Kinase C alpha (PKCα), which leads to the phosphorylation of proteins like ZO-1 and myosin 1C. nih.govresearchgate.net These events alter the interactions between key tight junction proteins, causing their disassembly and a reversible increase in intestinal permeability. nih.govresearchgate.net Further studies have also identified an octapeptide within the C-terminal fragment that serves as a receptor-binding domain, sharing similarity with the Zot mammalian analogue, zonulin. nih.gov
Cleavage Sites and Secreted Forms of this compound
Biophysical and Computational Structural Analyses of this compound
To understand the three-dimensional structure and dynamics of the this compound, researchers have employed a combination of biophysical experiments and computational modeling. ucla.eduresearchgate.net These approaches provide insights that are difficult to obtain from sequence analysis alone. nih.gov
Computational methods, particularly the use of AlphaFold2, have been used to predict the 3D structures of Zot and its homologues. biorxiv.org These models show the spatial arrangement of the N-terminal and C-terminal domains. biorxiv.org Molecular docking simulations based on these predicted structures have been used to investigate ATP binding, suggesting that residues within the Walker motifs are critical. biorxiv.org For instance, in the homologous M13 g1p protein, a specific residue (Q126) is positioned close to the predicted ATP-binding pocket, and mutations in this area can abolish function. biorxiv.org
Biophysical studies have included in vitro assays to measure the protein's enzymatic activity. The ATPase activity of purified this compound has been demonstrated, confirming the function predicted by the presence of Walker motifs. biorxiv.org Earlier attempts to purify the protein using denaturing agents were less successful, highlighting the importance of purification methods that maintain the protein's native fold for functional assays. biorxiv.org These combined analytical approaches are crucial for linking the protein's sequence and structure to its dual roles in phage assembly and host intoxication.
In Silico Modeling and Predictive Structures
Due to the challenges in isolating the this compound for experimental structural analysis, particularly because of its transmembrane region, computational or in silico modeling has become an invaluable tool for predicting its structure and inferring its function. ca.gov These predictive approaches have provided significant insights into the protein's architecture.
In silico analyses involve the use of various bioinformatics tools and algorithms to predict the secondary and tertiary structures of proteins from their amino acid sequences. creative-biolabs.com Methods such as homology modeling, protein threading, and ab initio modeling are employed to generate these predictive structures. creative-biolabs.com Homology modeling, for instance, relies on the principle that proteins with similar sequences will have similar structures. creative-biolabs.com For Zot, predictive modeling has been used to compare sequences from different bacterial subspecies, revealing that while the amino acid code may vary, the predicted secondary structure, transmembrane regions, and signal cleavage sites remain largely conserved. ca.gov
In silico translations of the Zot gene have produced sequences that are then analyzed for protein family identification and tertiary structure homology. ca.gov These predictive studies have successfully identified conserved secondary structures, transmembrane domains, and potential signal cleavage sites, which align with experimentally observed features of the this compound in other bacteria. ca.gov
Table 1: In Silico Modeling Approaches for Protein Structure Prediction
| Modeling Method | Basis | Application to this compound |
| Homology Modeling | Based on the sequence similarity to proteins with known structures. creative-biolabs.com | Used to compare this compound sequences from different subspecies and predict conserved structural features. ca.gov |
| Protein Threading (Fold Recognition) | Matches the protein sequence to a library of known protein folds. creative-biolabs.com | Employed to identify the overall structural fold of the this compound. |
| Ab initio Modeling | Predicts the structure from the amino acid sequence based on physical principles. creative-biolabs.com | Can be used to model regions of the this compound that lack homologous templates. |
| AlphaFold | An AI-based system that predicts protein structure with high accuracy. biorxiv.orgresearchgate.netarxiv.org | Utilized to generate predictive models of Zot and Zot-like proteins from various phages. biorxiv.org |
Conformational Dynamics and Stability Studies of this compound
The function of a protein is intrinsically linked to its three-dimensional structure and its ability to undergo conformational changes. Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational dynamics and stability of proteins like Zot. These simulations can reveal how a protein moves and changes shape over time, providing insights into its biological activity.
MD simulations have been employed to investigate the molecular basis of ATP binding and the stability of the this compound. researchgate.net By simulating the protein's movement, researchers can assess the stability of different conformations and identify key residues that contribute to its dynamic behavior. plos.org For instance, studies on homologous proteins have shown that even single amino acid changes can significantly alter conformational dynamics, which in turn can affect enzymatic activity and thermostability. plos.org
The study of conformational dynamics is particularly important for understanding how Zot interacts with other molecules and carries out its functions. The ability of a protein to transition between different conformational states is often crucial for substrate binding, catalysis, and product release. plos.org For Zot, understanding its conformational landscape can provide clues about its mechanism of action.
Adenosine Triphosphatase Activity and Walker Motifs in this compound
A key feature of the this compound and its homologs is the presence of Walker A and Walker B motifs, which are characteristic of proteins with Adenosine Triphosphatase (ATPase) activity. biorxiv.org ATPases are enzymes that catalyze the hydrolysis of ATP, releasing energy that can be used to drive various cellular processes.
The Walker A motif, with the consensus sequence A/GxxxxGKT/S, and the Walker B motif, with the consensus sequence hhhhDE (where 'h' is a hydrophobic residue), are essential for ATP binding and hydrolysis. biorxiv.org Sequence alignments have shown that these motifs are present in the Zot-like proteins of most filamentous phages. biorxiv.org The N-terminal region of the M13 phage's Zot-like protein, gp1, contains a Walker A motif (GKLGSGKT) and a Walker B motif, and mutations in the key residues of these motifs have been shown to be detrimental to phage assembly, strongly suggesting that gp1 has ATPase activity. mdpi.com
Interestingly, the this compound from the CTXϕ phage of Vibrio cholerae exhibits mutations in key positions of the Walker A motif. biorxiv.org These mutations, particularly the substitution of a conserved glycine (B1666218) with a bulky phenylalanine, are predicted to render the protein inactive for ATPase activity. biorxiv.org While an early in vitro study did not detect ATPase activity in the this compound from CTXΦ, it was suggested that this could have been due to denaturing conditions during purification. mdpi.com However, more recent analyses combining bioinformatics and molecular dynamics simulations support the idea that the this compound in CTXϕ may have lost its ability to efficiently hydrolyze ATP. researchgate.netresearchgate.net This suggests a possible evolutionary shift in function from a motor protein involved in phage assembly to a toxin. biorxiv.orgresearchgate.net
Table 2: Walker Motifs in Zot and Zot-like Proteins
| Phage | Walker A Motif Sequence | Walker B Motif | Predicted ATPase Activity |
| M13 | ⁸GKLGSGKT¹⁵ mdpi.com | Contains essential D and E residues mdpi.com | Yes mdpi.com |
| VFJϕ | Nearly identical to M13 biorxiv.org | Contains D and E residues biorxiv.org | Yes biorxiv.org |
| CTXϕ | Deviant, with bulky phenylalanine residues biorxiv.org | Uncommon biorxiv.org | Likely inactive biorxiv.orgresearchgate.net |
Cellular and Molecular Mechanisms of Zot Protein Action on Host Physiology
Zot Protein Receptor Interaction and Binding Dynamics
The initial step in Zot's mechanism of action is its binding to a specific receptor on the surface of host epithelial cells. This interaction is crucial for initiating the downstream signaling events that lead to increased intestinal permeability.
Identification and Characterization of the Zot/Zonulin Receptor
The existence of a specific receptor for the Zonula occludens toxin (Zot) was first suggested by the selective effect of the toxin on different cell lines, indicating a varied expression of the receptor on cell surfaces. nih.gov Research has since focused on identifying and characterizing this receptor, which is also recognized by zonulin, the mammalian analogue of Zot. nih.gov
Early studies successfully purified the Zot/zonulin epithelial cell receptor using affinity chromatography. oup.com This led to the identification of a protein with a molecular weight of approximately 66 kDa in both human (Caco-2) and murine (IEC6) intestinal cell lines. oup.com Further analysis of the purified receptors revealed significant N-terminal sequence similarities between the human and murine versions. oup.com Intriguingly, these sequences also showed homology with human α-1-chimaerin, a GTPase-activating protein specific to neurons that is involved in regulating the actin cytoskeleton through p21 rac. oup.com
Later research using Zot affinity column chromatography on human brain cortex plasma membrane preparations identified two Zot-binding proteins. wjgnet.com N-terminal sequencing revealed one of these proteins to be β-tubulin, while the other, a ~45 kDa protein, was identified as the Zot/zonulin brain receptor and showed 72% identity to calprotectin. wjgnet.com
More recently, structure-function analyses have pinpointed the specific domains of Zot involved in receptor binding. nih.gov An octapeptide receptor-binding domain has been identified at the amino terminus of the processed form of Zot. nih.gov Further studies have established that the activity of the active Zot domain (amino acids 288-293) is dependent on the Proteinase-Activated Receptor 2 (PAR₂). researchgate.netnih.gov
Table 1: Key Findings in Zot/Zonulin Receptor Identification
| Finding | Methodology | Cell/Tissue Model | Reference |
|---|---|---|---|
| Initial suggestion of a specific receptor based on selective effects. | In vitro cell line testing. | Various cell lines. | nih.gov |
| Purification of a ~66 kDa Zot/zonulin receptor. | Affinity chromatography. | Caco-2 (human) and IEC6 (murine) intestinal cells. | oup.com |
| Identification of Zot-binding proteins in the brain. | Zot affinity column chromatography. | Human brain cortex plasma membrane. | wjgnet.com |
| Identification of an octapeptide receptor-binding domain. | Site-directed mutagenesis. | Intestinal epithelial cell cultures. | nih.gov |
| Demonstration of PAR₂-dependent activity of the active Zot domain. | Binding and barrier assays. | PAR₂-expressing and PAR₂-null cells. | researchgate.netnih.gov |
Receptor Specificity and Distribution in Epithelial Tissues
The distribution of the Zot/zonulin receptor is not uniform throughout the intestine, which accounts for the regional effects of Zot on intestinal permeability. nih.gov Immunofluorescence binding studies have shown that Zot binding is detectable in the jejunum and distal ileum but not in the colon. nih.gov
Furthermore, receptor expression varies along the villus-crypt axis. oup.comnih.gov Fluorescence staining indicates that Zot binding is most prominent on the surface of mature absorptive enterocytes at the tips of the villi. oup.com The binding significantly decreases towards the middle of the villus and is absent on the immature cells of the crypts. oup.com This suggests that the expression of the Zot/zonulin receptor is upregulated as enterocytes differentiate. oup.com This distribution pattern correlates with the observed ultrastructural changes in the intestinal mucosa following exposure to cholera, where a marked widening of the intercellular spaces is seen predominantly in the upper third of the villi. oup.com The regional barrier responsiveness and the Zot-induced reorganization of F-actin also coincide with this receptor distribution. nih.gov
Recent findings have further refined our understanding of receptor specificity, demonstrating that the active domain of Zot contains a PAR₂-activating motif, FCIGRL, which is crucial for its effects on tight junctions. researchgate.net
Intracellular Signaling Cascades Orchestrated by this compound
Following receptor binding, Zot initiates a cascade of intracellular signaling events that ultimately lead to the disassembly of tight junctions. nih.govwjgnet.com This signaling pathway involves the activation of several key enzymes and signaling molecules.
Protein Kinase C (PKC) Pathway Activation by this compound
A central element in the Zot signaling cascade is the activation of Protein Kinase C (PKC). nih.govoup.commdpi.com PKC is a family of enzymes that control the function of other proteins through phosphorylation and are pivotal in various signal transduction pathways. wikipedia.org The activation of PKC by Zot has been demonstrated to be a critical step in the subsequent reorganization of the actin cytoskeleton and the increase in tight junction permeability. nih.govnih.gov
Specifically, Zot has been shown to induce a rapid increase in the PKC-alpha isoform in IEC6 cells. nih.gov This activation is not a standalone event; it is part of a larger cascade. The effects of Zot on both tissue permeability and actin polymerization can be completely blocked by pretreatment with a specific PKC inhibitor, CGP41251, highlighting the essential role of this kinase. nih.govnih.gov This PKC-dependent mechanism involves the phosphorylation of ZO-1 and myosin 1C, which leads to the disengagement of ZO-1 from its binding partners like occludin and claudin 1, culminating in the opening of tight junctions. researchgate.netnih.gov The activation of PKC can be triggered by diacylglycerol (DAG) and intracellular calcium, both of which are products of Phospholipase C activity. bosterbio.commdpi.comfiveable.me
Table 2: Evidence for PKC Pathway Activation by Zot
| Experimental Observation | Model System | Key Implication | Reference |
|---|---|---|---|
| Zot induces redistribution of F-actin. | IEC6 cell monolayers, Rabbit ileal mucosa. | Zot affects the cytoskeleton. | nih.gov |
| PKC inhibitor (CGP41251) abolishes Zot's effects on permeability and actin polymerization. | In vitro models. | Zot's action is PKC-dependent. | nih.govnih.gov |
| Zot induces a peak increment of the PKC-alpha isoform. | IEC6 cells. | Zot specifically activates PKC-alpha. | nih.gov |
| Zot's active domain (AT1002) increases PKCα-dependent phosphorylation of ZO-1 and myosin 1C. | Rat small intestine, ex vivo. | Links Zot's active fragment to PKC-mediated phosphorylation. | researchgate.net |
Phospholipase C Activation in this compound Signaling
Phospholipase C (PLC) is a key enzyme in signal transduction that cleaves phospholipids, generating second messengers like inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). wikipedia.org The activation of PLC is an early step in the intracellular signaling cascade triggered by Zot, occurring after receptor binding but before PKC activation. wjgnet.comnih.gov
The proposed mechanism suggests that upon binding to its receptor, Zot activates PLC. nih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG. sigmaaldrich.com DAG directly activates PKC, while IP₃ stimulates the release of calcium from intracellular stores. nih.govwikipedia.org This increase in intracellular calcium further contributes to the activation of PKC. bosterbio.com This sequence of events has been shown to be crucial for the subsequent Zot-induced actin polymerization and the opening of tight junctions. wjgnet.com
Activation of Src and Mitogen-Activated Protein (MAP) Kinase Pathways
Emerging evidence suggests that the Zot signaling cascade may also involve the activation of Src and Mitogen-Activated Protein (MAP) kinase pathways. The MAP kinase pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell. mdpi.com This pathway is typically composed of a three-tiered kinase cascade involving a MAPKKK, a MAPKK, and a MAPK. scienceopen.com
While direct evidence for Zot-mediated activation of the entire MAP kinase cascade is still being elucidated, related research on zonulin, the human homolog of Zot, has shown that it can activate the Epidermal Growth Factor Receptor (EGFR). mdpi.com This activation is dependent on PAR₂ and can proceed through a Ras-MAP kinase pathway, suggesting a potential crosstalk between these signaling systems. mdpi.com Furthermore, the activation of the MAP kinase pathway can be initiated by various stimuli, including those that lead to increased tyrosine phosphorylation of cellular proteins. nih.govnih.gov Given that Zot's action involves a complex phosphorylation cascade, the involvement of Src and MAP kinases is a plausible area for further investigation.
This compound-Induced Cytoskeletal Reorganization
Zot's effect on host cells includes a significant reorganization of the cytoskeleton, a network crucial for maintaining cell shape, enabling movement, and ensuring the integrity of intercellular junctions. nih.govnih.gov
The interaction of Zot with its specific receptor on the surface of intestinal epithelial cells triggers a cascade of intracellular events. biologists.com A key outcome of this signaling is the polymerization of actin filaments. nih.govnih.govgenome.jp This process involves a notable redistribution of the F-actin cytoskeleton. nih.govnih.gov
Research has shown that Zot induces a time- and dose-dependent, reversible polymerization of actin. nih.govnih.gov This is characterized by a decrease in the soluble G-actin pool and a corresponding increase in the filamentous F-actin pool. nih.gov In endothelial cells, for instance, this shift has been quantified as a 27% decrease in G-actin and a 22% increase in F-actin. nih.gov This reorganization of actin filaments is strategically localized to regulate the paracellular pathway. usda.gov The underlying mechanism for this actin polymerization is dependent on Protein Kinase C (PKC), specifically the PKCα isoform. nih.govnih.govbiologists.com Inhibition of PKCα has been demonstrated to abolish the effects of Zot on actin polymerization. nih.govnih.gov Furthermore, the active domain of Zot, a hexamer peptide known as AT-1002, has also been shown to induce the rearrangement of actin filaments. researchgate.net
Beyond its effects on actin, Zot has been identified as a microtubule-binding protein. nih.govnih.gov Studies using a Zot affinity column to purify Zot-binding proteins from intestinal cell lysates revealed that tubulin is a primary binding partner. nih.govnih.govwjgnet.com Specifically, the N-terminal sequence of one of the proteins that bound to the Zot affinity column was identical to β-tubulin. nih.govwjgnet.com
Further evidence for this interaction comes from in vitro microtubule binding assays, which demonstrated that Zot co-precipitates with microtubules. nih.govnih.gov This suggests that Zot possesses tubulin-binding properties. nih.govnih.govwjgnet.com Interestingly, Zot also shows cross-reactivity with antibodies against Tau, another well-characterized microtubule-associated protein (MAP). nih.govnih.govwjgnet.com This finding has led to the suggestion that Zot may be a new member of the MAPs family. nih.gov The association of Zot with microtubules could be a crucial early step in the signaling cascade that ultimately leads to the modulation of tight junction permeability. nih.govwjgnet.com It is hypothesized that by binding to microtubules, Zot influences the actin filament network, thereby affecting tight junction structure. nih.gov
Actin Filament Dynamics and Polymerization Induced by this compound
Modulation of Intercellular Tight Junction Protein Complexes by this compound
The disassembly of tight junctions is a key consequence of Zot's activity, leading to increased paracellular permeability. nih.govontosight.ai This process involves a series of modifications to the proteins that constitute the tight junction complex. nih.gov
A critical aspect of Zot's mechanism is the induction of phosphorylation of key tight junction proteins. nih.govnih.gov The active domain of Zot, AT1002, has been shown to increase the serine/threonine phosphorylation of Zonula Occludens-1 (ZO-1) and Myosin 1C. nih.govnih.govresearchgate.net This phosphorylation is dependent on PKCα. nih.govnih.gov
The increased phosphorylation of these proteins is a pivotal event that initiates the disassembly of the tight junction complex. nih.govnih.gov For instance, the Zot-induced phosphorylation of ZO-1 is a prerequisite for its subsequent disengagement from other tight junction proteins. nih.gov
Following phosphorylation, Zot triggers a selective alteration of protein-protein interactions within the tight junction. nih.govnih.gov Co-immunoprecipitation assays have revealed that Zot and its active peptide, AT1002, decrease the interaction between ZO-1 and its transmembrane binding partners, occludin and claudin-1. nih.govnih.gov
This disengagement is specific, as the interaction between ZO-1 and another cytoplasmic protein, ZO-2, is not affected by Zot. nih.gov The dissociation of ZO-1 from occludin is also a PKC-dependent process. nih.gov Furthermore, AT1002 has been found to transiently diminish the association between ZO-1 and Myosin 1C. nih.gov The C-terminal domain of ZO-1 is required for its association with Myosin 1C. nih.gov These selective disruptions of protein-protein interactions are a direct cause of the opening of tight junctions. nih.govnih.gov
The culmination of Zot-induced phosphorylation and altered protein interactions is the physical redistribution and disassembly of tight junction components. nih.govgenome.jp Confocal microscopy of intestinal epithelial cells (IEC6 and Caco-2) exposed to Zot or its active fragment AT1002 reveals a marked displacement of ZO-1 and occludin from the intercellular boundaries. nih.govnih.gov
In Zot-treated Caco-2 cell monolayers, both ZO-1 and occludin staining at cell-cell boundaries is significantly diminished, indicating their departure from the tight junction complex. nih.gov This redistribution is a direct visual confirmation of the disassembly of the tight junction structure. nih.gov Some studies also suggest that the Zot-induced disassembly of tight junctions involves a down-regulation of occludin expression. umaryland.edu
Biological and Pathophysiological Implications of Zot Protein Activity
Zot Protein's Contribution to Bacterial Virulence Mechanisms
Zot plays a crucial role in the ability of certain bacteria, particularly Vibrio species, to establish infection and cause disease. Its impact on host tissues facilitates microbial interaction and dissemination.
Enhanced Microbial Permeation and Host Colonization
A key virulence mechanism of Zot is its capacity to increase the permeability of epithelial barriers. By acting on intercellular tight junctions (TJs), Zot allows for the passage of macromolecules through the paracellular route. brieflands.comasm.orgnih.gov This disruption of barrier integrity can facilitate the movement of bacteria or bacterial products across the epithelial layer, potentially enhancing host colonization and invasion. The ability of Zot to increase intestinal permeability has been demonstrated in various models, including rabbit ileal loops and cultured epithelial cells. brieflands.compsu.edunih.gov This enhanced permeation is a significant factor in the pathogenesis of V. cholerae and is hypothesized to contribute to the spread of other Zot-producing bacteria within the host. ontosight.aifrontiersin.orgmdpi.com
Role in Disease Pathogenesis (excluding human clinical outcomes)
Zot contributes to the pathogenic potential of bacteria by directly impacting the integrity and function of host epithelial tissues. Studies in animal models and in vitro systems have elucidated mechanisms by which Zot contributes to disease processes. For instance, Zot from V. cholerae and other Vibrio strains can induce cytoskeletal disruption in epithelial cells. researchgate.netnih.gov This disruption, particularly the rearrangement of actin filaments, is directly linked to the opening of tight junctions and increased paracellular permeability, a hallmark of Zot activity. brieflands.comasm.orgnih.govnih.gov
The presence of Zot-encoding genes has been identified in various Vibrio species beyond V. cholerae, including Vibrio parahaemolyticus and Vibrio anguillarum, suggesting a conserved role in virulence across these pathogens. researchgate.netnih.govmdpi.comnih.gov In V. parahaemolyticus, Zot has been associated with actin disturbance in infected cells, even in strains lacking other major virulence factors, highlighting its independent contribution to cellular pathology. researchgate.netnih.gov Furthermore, Zot is found in other Gram-negative bacteria like Acinetobacter baumannii and Campylobacter concisus, where it is implicated in increasing epithelial permeability and potentially aiding in tissue dissemination. mdpi.comnih.govmedrxiv.org This modulation of the epithelial barrier by Zot can contribute to localized tissue dysfunction and facilitate the action of other bacterial factors during infection.
Regulation of Paracellular Permeability by this compound
A primary and well-characterized function of this compound is its direct and reversible modulation of paracellular permeability through its action on tight junctions. ontosight.aibrieflands.comasm.orgpsu.eduumaryland.edunih.gov
Impact on Epithelial Barrier Integrity in in vitro and ex vivo Models
Numerous in vitro and ex vivo studies have demonstrated the ability of Zot to compromise epithelial barrier function. Using models such as Caco-2 cell monolayers, IEC6 cells, T84 cells, and rabbit ileal loops, researchers have shown that exposure to Zot leads to a decrease in transepithelial electrical resistance (TEER), a measure of barrier integrity, and a concomitant increase in the flux of paracellular tracers like mannitol (B672) or lucifer yellow. psu.edunih.govnih.govasm.orgesi.academyfrontiersin.orgresearchgate.netnih.gov
The mechanism involves a complex intracellular signaling cascade. Zot interacts with specific receptors on the apical surface of epithelial cells. brieflands.compsu.eduumaryland.eduphysiology.orgmdpi.com This interaction triggers the activation of protein kinase C-alpha (PKC-α), which in turn leads to the polymerization of F-actin and a rearrangement of the perijunctional actin cytoskeleton. brieflands.comasm.orgpsu.edunih.govnih.govnih.govresearchgate.net This cytoskeletal reorganization results in the disassembly or altered localization of key tight junction proteins, such as ZO-1, occludin, and claudins, leading to increased paracellular permeability. nih.govasm.orgnih.govmdpi.com The effect of Zot on tight junctions is typically rapid, dose-dependent, and importantly, reversible, meaning the barrier can recover after removal of the toxin. brieflands.comasm.orgpsu.edunih.govmdpi.comnih.gov
Table 1: Observed Effects of Zot on Epithelial Barrier Integrity in Various Models
| Model System | Observed Effect on TEER | Observed Effect on Paracellular Flux | Key Mechanism/Proteins Involved | Citations |
| Caco-2 cell monolayers | Decreased | Increased (e.g., mannitol, lucifer yellow) | PKC-α activation, Actin polymerization, ZO-1 redistribution | nih.govnih.govasm.orgresearchgate.net |
| IEC6 cell monolayers | Decreased | Not specified in snippets | F-actin cytoskeleton redistribution, PKC-α activation | nih.govfrontiersin.org |
| T84 cell monolayers | Decreased | Increased | F-actin alteration, ZO-1, claudin-1, occludin redistribution | asm.org |
| Rabbit ileal loops | Decreased | Increased (e.g., insulin, IgG) | Actin reorganization, Increased tissue permeability | brieflands.compsu.edunih.govnih.gov |
| Rat small intestine | Decreased | Increased (sugar tracers) | PAR₂ activation, Tight junction disassembly | nih.gov |
| Monkey jejunum/ileum | Decreased | Not specified in snippets | Tight junction modulation | esi.academynih.govphysiology.orgtandfonline.com |
Analogous Functions with Endogenous Zonulin in Barrier Modulation
Remarkably, Zot shares functional and structural similarities with a mammalian protein called zonulin. ontosight.aibrieflands.comresearchgate.netnih.govumaryland.eduesi.academyfrontiersin.orgnih.govphysiology.orgmdpi.comtandfonline.comwjgnet.comnih.govpnas.orgnih.govnih.govmdpi.comfrontiersin.org Zonulin is the only known endogenous physiological modulator of intercellular tight junctions. nih.govphysiology.orgwjgnet.comnih.govnih.govmdpi.com The discovery of zonulin was, in fact, a result of research into the mechanism of action of Zot, leading to the hypothesis that the bacterial toxin might mimic an endogenous regulator. umaryland.eduesi.academynih.govphysiology.orgnih.govnih.gov
Both Zot and zonulin bind to the same receptor on intestinal epithelial cells and trigger similar intracellular signaling pathways involving PKC-α and actin cytoskeleton rearrangement to modulate tight junction permeability. brieflands.comasm.orgumaryland.eduphysiology.orgmdpi.comresearchgate.netnih.govnih.gov The biologically active domain of Zot, a hexamer peptide (FCIGRL) or a processed carboxyl-terminal fragment, shares a putative receptor-binding motif with zonulin. nih.govnih.govfrontiersin.orgnih.gov This striking analogy suggests that Zot has evolved to exploit a host pathway involved in the physiological regulation of intestinal barrier function, effectively hijacking it to the bacterium's advantage during infection. umaryland.edunih.gov Human zonulin has been identified as prehaptoglobin-2. nih.govpnas.org
This compound as an Immunomodulator
Beyond its direct effects on barrier function, Zot has been shown to possess immunomodulatory properties. Research indicates that Zot can act as a mucosal adjuvant, enhancing the immune response to co-administered antigens. ontosight.aiasm.orgnih.govnih.govresearchgate.net This adjuvant effect is likely linked, at least in part, to its ability to transiently increase mucosal permeability, allowing for increased access of antigens to the underlying immune cells. asm.orgnih.govnih.gov
Studies in mice have demonstrated that intranasal delivery of antigens with Zot can induce robust antigen-specific systemic (IgG) and mucosal (IgA) immune responses. asm.orgnih.govresearchgate.net The mechanism may involve binding to the Zot-zonulin receptor and potentially direct effects on immune cells, although the full scope of Zot's immunomodulatory activities is still an area of research. asm.orgnih.gov The ability of Zot to influence immune responses suggests a more complex interaction with the host than solely barrier disruption.
Table 2: Summary of this compound's Biological Activities
| Biological Activity | Description | Key Mechanisms/Involved Factors | Citations |
| Enhanced Microbial Permeation | Increases passage of bacteria and macromolecules across epithelial barriers. | Tight junction disassembly, Increased paracellular permeability. | ontosight.aibrieflands.comasm.orgfrontiersin.orgmdpi.com |
| Role in Disease Pathogenesis | Contributes to tissue dysfunction and facilitates bacterial spread in animal/cellular models. | Cytoskeletal disruption, Tight junction alteration. | frontiersin.orgmdpi.comresearchgate.netnih.govasm.org |
| Regulation of Paracellular Permeability | Directly modulates the permeability of epithelial tight junctions. | Binding to specific receptors, PKC-α activation, Actin polymerization, TJ protein rearrangement. | brieflands.comasm.orgnih.govnih.govumaryland.edunih.gov |
| Analogy with Endogenous Zonulin | Shares structural and functional similarities with the mammalian TJ regulator, zonulin. | Shared receptor, Similar signaling pathways (PKC-α, actin). | brieflands.comumaryland.edunih.govphysiology.orgnih.govnih.gov |
| Immunomodulation | Acts as a mucosal adjuvant, enhancing immune responses to co-administered antigens. | Increased mucosal permeability, Potential direct effects on immune cells. | ontosight.aiasm.orgnih.govnih.govresearchgate.net |
Influence on Host Immune Responses at Mucosal Surfaces
Zot's effect on tight junctions directly impacts the host immune response at mucosal surfaces, which serve as the primary interface between the host and the external environment. By increasing paracellular permeability, Zot facilitates the passage of macromolecules across the epithelial barrier. nih.govnih.gov This enhanced permeability can influence the interaction between luminal contents, including antigens and microbes, and the underlying mucosal immune system.
Research has demonstrated that Zot can act as a potent mucosal adjuvant. nih.gov Studies using intranasal administration of antigens co-delivered with recombinant Zot in mice have shown significantly higher antigen-specific systemic and mucosal immune responses compared to antigen alone. nih.govnih.gov For instance, intranasal immunization with ovalbumin (Ova) and recombinant Zot resulted in anti-Ova serum immunoglobulin G (IgG) titers approximately 40-fold higher than those induced by Ova alone. nih.gov Zot also stimulated high anti-Ova IgA titers in serum and mucosal secretions, including vaginal and intestinal secretions. nih.govnih.gov The adjuvant activity of Zot has been compared to that of Escherichia coli heat-labile enterotoxin (LT), another known mucosal adjuvant, with Zot showing only slightly lower activity than LT in some contexts. nih.gov Zot and LT induced similar patterns of Ova-specific IgG subclasses, stimulating IgG1, IgG2a, and IgG2b, with a predominance of IgG1 and IgG2b. nih.gov
The mechanism underlying Zot's adjuvant effect is thought to involve increased delivery of antigens into the mucosal lymphoreticular tissue due to enhanced permeability of the epithelial barrier. nih.gov However, it is also possible that Zot exerts direct immunomodulatory effects on immune cells, similar to those reported for LT and cholera toxin (CT). nih.gov
Studies have also explored Zot's ability to abrogate nasal tolerance, a state of diminished immune responsiveness induced by repeated antigen exposure through the nasal mucosa. nih.gov Intranasal administration of Zot with gliadin, a protein associated with celiac disease, in mice showed reduced down-regulation of interleukin-2 (B1167480) and interferon-γ secretions and significantly less suppression in T-cell proliferation. nih.gov This suggests that Zot-mediated adjuvanticity may preferentially lead to functional activation of Th1-cell differentiation. nih.gov
The influence of Zot on mucosal immunity is closely linked to its interaction with tight junctions. Zot binds to specific receptors on epithelial cells, and its mechanism of action involves a rearrangement of the epithelial cell cytoskeleton through protein kinase C alpha-dependent F-actin polymerization, leading to the opening of tight junctions. nih.govbrieflands.comnih.gov This effect is reversible and does not cause tissue damage. nih.gov A mammalian analog of Zot, known as zonulin, has been identified and also acts as an endogenous regulator of tight junctions, binding to the same receptor as Zot on intestinal epithelial cells. nih.govbrieflands.com This suggests that Zot may mimic a physiological molecule involved in the regulation of mucosal barrier function and innate immunity. nih.govpnas.org
The increased paracellular permeability induced by Zot can be interpreted as a host innate immune response mechanism to prevent bacterial colonization of the small intestine by increasing intraluminal water secretion. nih.gov
Methodological Approaches in Zot Protein Research
In vitro and Ex vivo Model Systems for Zot Protein Studies
The investigation of Zonula occludens toxin (Zot) and its effects on epithelial barriers has been facilitated by a variety of in vitro and ex vivo model systems. These models allow for controlled studies of the molecular mechanisms underlying Zot's activity.
Cell Culture Models for Epithelial Barrier Analysis (e.g., IEC-6, Caco-2)
In vitro cell culture models are fundamental tools for dissecting the cellular and molecular impacts of Zot. Among the most utilized are the IEC-6 and Caco-2 cell lines.
IEC-6 Cells: The rat intestinal epithelial cell line, IEC-6, has been instrumental in demonstrating Zot's effects on the actin cytoskeleton. Studies have shown that Zot-containing supernatants induce a redistribution of F-actin in IEC-6 cell monolayers. jci.org This rearrangement of the cytoskeleton is a key event in the Zot-induced opening of tight junctions. jci.org Confocal microscopy of IEC-6 cells exposed to Zot or its active domain, AT1002, has revealed the displacement of the tight junction protein ZO-1 from the cell boundaries. nih.gov
Caco-2 Cells: The human colorectal adenocarcinoma cell line, Caco-2, is another widely used model because it differentiates into a polarized monolayer with well-developed tight junctions, mimicking the intestinal barrier. nih.govmdpi.com In Caco-2 cells, Zot has been shown to cause the displacement of both ZO-1 and occludin from intercellular junctions. nih.gov Furthermore, Zot treatment of Caco-2 monolayers leads to a reduction in transepithelial electrical resistance (TEER) and an increase in the permeability to molecules like lucifer yellow, indicating a functional disruption of the epithelial barrier. researchgate.net Co-immunoprecipitation assays using Caco-2 cells have demonstrated that Zot can decrease the interaction between ZO-1 and other tight junction proteins like occludin and claudin-1. nih.gov
These cell culture models provide a reproducible and controlled environment to study the specific effects of Zot on epithelial cells, allowing for detailed analysis of protein localization, protein-protein interactions, and barrier function.
| Cell Line | Origin | Key Findings in Zot Research |
| IEC-6 | Rat intestinal crypt | Zot induces F-actin redistribution. jci.org Zot and AT1002 cause displacement of ZO-1. nih.gov |
| Caco-2 | Human colorectal adenocarcinoma | Zot displaces ZO-1 and occludin. nih.gov Zot decreases TEER and increases permeability. researchgate.net Zot reduces ZO-1 interaction with occludin and claudin-1. nih.gov |
Organ Bath and Ussing Chamber Methodologies
To study the effects of Zot in a more physiologically relevant context, ex vivo systems like organ baths and Ussing chambers are employed. These techniques utilize isolated intestinal tissues, preserving the native architecture and cell diversity.
Ussing Chamber: The Ussing chamber is a more sophisticated apparatus that mounts a piece of epithelial tissue between two chambers, allowing for the precise measurement of ion transport and barrier function. harvardapparatus.comnih.gov This system enables the determination of transepithelial electrical resistance (TEER), a direct measure of the integrity of the epithelial barrier. reprocell.com Studies using rabbit ileal mucosa in Ussing chambers have shown that Zot induces an increase in tissue permeability, which correlates with the reorganization of the F-actin cytoskeleton. jci.org The Ussing chamber has also been crucial in the discovery of zonulin, the mammalian homolog of Zot, by using anti-Zot antibodies to identify a substance in the intestine that modulates permeability. physiology.org Furthermore, ex vivo experiments using rat small intestine in a micro-Snapwell system, a modification of the Ussing chamber, have been used to define the dose and time-dependent effects of Zot and its derivatives on TEER. nih.gov
These ex vivo models bridge the gap between simplified cell culture systems and complex in vivo studies, providing valuable data on the physiological effects of Zot on intact intestinal tissue.
Biochemical and Biophysical Techniques for this compound Characterization
A range of biochemical and biophysical techniques have been essential for the purification, characterization, and identification of interaction partners of the this compound.
Protein Purification and Recombinant this compound Expression
To obtain sufficient quantities of pure this compound for research, recombinant protein expression and purification techniques are employed.
Recombinant Expression: The gene encoding Zot is cloned into an expression vector, such as pET-28a, which is then introduced into a suitable host organism, typically Escherichia coli strains like E. coli Tuner. brieflands.com The expression of the recombinant protein is then induced, often using isopropyl-β-D-1-thiogalactopyranoside (IPTG). brieflands.com The choice of expression host is critical, as some strains may not effectively produce the protein. brieflands.com
Purification: Following expression, the bacterial cells are lysed, and the recombinant this compound is purified from the cell lysate. A common method is affinity chromatography. thermofisher.com For instance, if the recombinant protein is engineered to have a polyhistidine tag (His-tag), it can be purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. brieflands.com The purification process may involve steps under denaturing and native conditions to ensure the proper folding of the eluted protein. brieflands.com The purity and molecular weight of the recombinant this compound are typically assessed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). brieflands.com
Ligand-Affinity Chromatography for Receptor Identification
Identifying the cellular receptor for Zot is crucial to understanding its mechanism of action. Ligand-affinity chromatography is a powerful technique for this purpose. nih.gov
Principle: This method involves immobilizing the purified this compound (the ligand) onto a solid support matrix within a chromatography column. wikipedia.org A cellular extract containing potential receptor proteins is then passed through the column. Proteins that specifically bind to Zot will be retained on the column, while non-binding proteins will wash through. The bound receptor can then be eluted by changing the buffer conditions to disrupt the Zot-receptor interaction. wikipedia.org This technique has been instrumental in the purification of the Zot receptor from both human (Caco-2) and murine (IEC-6) intestinal cell lines. asm.org
Spectroscopic and Denaturation Studies (e.g., Circular Dichroism)
Spectroscopic techniques are used to study the structure and stability of the this compound.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a widely used method to analyze the secondary structure of proteins. e3s-conferences.orgcasss.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. The resulting CD spectrum provides information on the proportion of alpha-helices, beta-sheets, and random coil structures in the protein. researchgate.net CD can also be used to study protein stability through thermal denaturation studies. By monitoring the change in the CD signal as the temperature is increased, the melting temperature (Tm) of the protein can be determined, which is a measure of its thermal stability. diva-portal.orgmdpi.com This technique is valuable for assessing whether a purified recombinant protein is properly folded and for studying how its conformation might change under different conditions or upon binding to a ligand. e3s-conferences.org
Genetic and Molecular Biology Methodologies
Genetic and molecular biology techniques have been instrumental in dissecting the function and regulation of the Zonula occludens toxin (Zot) protein. These approaches allow researchers to manipulate the genetic blueprint of the protein and study the resulting functional consequences, as well as to analyze how the expression of the zot gene is controlled.
Site-Directed Mutagenesis and Gene Deletion Approaches
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, intentional changes to a DNA sequence. wikipedia.orgnih.gov This method allows researchers to alter the gene encoding the this compound, leading to the production of a modified protein with specific amino acid substitutions, deletions, or insertions. nih.gov By comparing the function of the mutated protein to the wild-type version, scientists can deduce the role of individual amino acids or protein domains in Zot's biological activity. wikipedia.org
For instance, site-directed mutagenesis has been employed to investigate the structure-function relationship of the Zot active fragment. These studies, combined with amino acid comparisons to zonulin, have helped to identify key residues and domains directly involved in the protein's function. capes.gov.br Similarly, this technique has been crucial in revealing the key role of specific residues in receptor binding and the permeabilizing activity of Zot. researchgate.net
Gene Expression and Regulation Analyses
The study of gene expression and regulation focuses on understanding how the information encoded in a gene is used to synthesize a functional product, such as a protein, and how this process is controlled. wikipedia.orgwikipedia.org The regulation of gene expression is a versatile process that allows cells to respond to their environment and control the production of specific proteins. wikipedia.org This can occur at various stages, including transcription, RNA processing, and translation. wikipedia.org
In this compound research, analyzing the expression of the zot gene provides insights into its potential role in different biological contexts. For example, researchers have analyzed zot mRNA expression in Vibrio parahaemolyticus during infection of Caco-2 cells. nih.gov These studies showed detectable levels of zot expression after two hours of infection, with a significant increase at four hours, suggesting a possible role for Zot in the infection process. nih.gov
Quantitative real-time PCR (qPCR) is a common technique used to measure the levels of specific mRNA transcripts, providing a quantitative measure of gene expression. biorxiv.org This method has been used to assess whether zot expression correlates with cellular damage during infection. nih.gov While a positive correlation between zot mRNA expression and lactate (B86563) dehydrogenase (LDH) release (a marker of cell damage) was observed in one study, the correlation was described as "barely positive," indicating that Zot may not be the primary contributor to cytotoxicity in that specific context. nih.gov
Understanding the regulation of zot gene expression is crucial for a complete picture of its biological function. This involves identifying the factors that switch the gene on or off and how its expression is modulated in response to different signals.
Imaging and Microscopic Techniques in this compound Research
Imaging and microscopic techniques are essential for visualizing the localization and effects of the this compound within cells and tissues. These methods provide spatial context to the molecular data obtained through genetic and biochemical analyses.
Confocal Microscopy for Protein Localization and Redistribution
Confocal microscopy is an advanced optical imaging technique that produces high-resolution images by eliminating out-of-focus light. numberanalytics.comyokogawa.com This is achieved by using a focused laser to illuminate a specific point in the sample and a pinhole to detect the emitted fluorescence, resulting in sharp, detailed images. numberanalytics.com This technique is particularly well-suited for studying the localization and dynamics of proteins within cells. numberanalytics.comnih.gov
In this compound research, confocal microscopy can be used to visualize the subcellular location of the this compound and to observe any changes in its distribution in response to cellular events or experimental manipulations. ulb.ac.benih.gov This is often achieved by tagging the this compound with a fluorescent marker or by using fluorescently labeled antibodies that specifically bind to the protein. numberanalytics.comnih.gov By imaging the fluorescent signal, researchers can determine where the protein is concentrated within the cell, for example, at the cell membrane, in the cytoplasm, or within specific organelles. yokogawa.com
The ability of confocal microscopy to acquire optical sections through a specimen also allows for the three-dimensional reconstruction of protein localization. This provides a more complete picture of how the this compound is distributed throughout the cell and how it might interact with other cellular components.
Electron Microscopy for Ultrastructural Analysis
Electron microscopy (EM) is a powerful technique that uses a beam of electrons to generate high-resolution images of biological specimens, allowing for the detailed analysis of cellular ultrastructure. nih.govmicrobialcell.com This method provides significantly higher magnification and resolution than light microscopy, enabling the visualization of fine details of organelles and macromolecular complexes. microbialcell.com
In the context of this compound research, electron microscopy can be used to examine the ultrastructural changes that occur in cells and tissues upon exposure to the this compound. This could include alterations to the tight junctions, the cellular structures that Zot is known to modulate. By comparing the ultrastructure of treated and untreated cells, researchers can gain insights into the physical mechanisms by which Zot exerts its effects. nih.gov
Different EM techniques can be applied depending on the research question. Transmission electron microscopy (TEM) is used to view thin sections of cells, providing detailed internal views. cam.ac.uk Scanning electron microscopy (SEM), on the other hand, provides a three-dimensional view of the surface of cells and tissues. cam.ac.uk Cryo-electron microscopy (cryo-EM) involves flash-freezing samples to observe them in a near-native state, which can be particularly useful for preserving delicate structures. nih.govmicrobialcell.com
The combination of EM with genetic approaches, such as analyzing mutant cells, can be particularly informative, providing clues about the function of a protein and the consequences of its alteration. microbialcell.com
Computational and Bioinformatics Tools for this compound Analysis
Computational and bioinformatics tools have become indispensable in modern biological research, offering powerful methods for analyzing large datasets, predicting protein structures, and modeling molecular interactions. ejosdr.comresearchgate.net These approaches complement experimental techniques by providing predictive insights and helping to formulate new hypotheses.
In the study of the this compound, bioinformatics tools are used for a variety of purposes. Sequence analysis tools are fundamental for comparing the amino acid sequence of Zot with other proteins to identify homologous proteins and conserved domains. nih.gov For example, comparing the sequence of Zot from Vibrio parahaemolyticus with Zot from other pathogenic species like Vibrio cholerae and Campylobacter concisus has revealed conserved motifs in the N-terminus and a variable C-terminal region. nih.gov
Structure prediction tools, such as homology modeling and ab initio prediction, are used to generate three-dimensional models of the this compound. romj.org These models are crucial for understanding how the protein's structure relates to its function and for identifying potential binding sites for receptors or other interacting molecules. romj.orgafjbs.com For instance, the PMC53.7-Zot protein was modeled as a transmembrane protein with partial structural similarity to the V. cholerae Zot. nih.gov
Molecular docking simulations can then be used to predict how the this compound might interact with other molecules, such as receptors on the surface of intestinal epithelial cells. afjbs.com These simulations can help to identify the key amino acid residues involved in the binding interaction and can guide the design of mutagenesis experiments to test these predictions.
Furthermore, bioinformatics databases like UniProt and the Protein Data Bank (PDB) serve as central repositories for information on protein sequences, structures, and functions, providing a valuable resource for this compound researchers. febs.org
Sequence Alignment and Homology Modeling
The investigation of the Zonula occludens toxin (Zot) protein structure and function heavily relies on computational methodologies, particularly sequence alignment and homology modeling. These in silico techniques allow researchers to predict the three-dimensional structure of Zot and its variants, providing insights into its mechanism of action.
Sequence alignment is a fundamental step in which the amino acid sequence of the target protein, Zot, is compared to proteins with known structures. This process identifies homologous proteins that can serve as templates for modeling. The degree of sequence identity between the target and the template is a critical factor, with higher identity generally leading to a more accurate model. massbio.orgnih.gov For a reliable homology model, a sequence identity of at least 30-35% is often considered necessary. massbio.orgamrita.edu Various tools and algorithms, such as BLAST (Basic Local Alignment Search Tool) and ClustalW, are employed to perform these alignments. bitesizebio.comyoutube.com
Once a suitable template is identified, homology modeling, also known as comparative modeling, is used to construct a three-dimensional model of the this compound. youtube.com This process involves using the experimentally determined structure of the template protein as a scaffold. massbio.org The coordinates of the aligned residues from the template are transferred to the target sequence, and the non-aligned regions, such as loops and insertions, are modeled separately. massbio.org Software packages like Modeller are commonly used for this purpose. amrita.eduyoutube.com The resulting model is then subjected to energy minimization and structural evaluation to ensure its stereochemical quality and stability. amrita.edu
In Zot research, homology modeling has been instrumental. For instance, by comparing the Zot sequence from Vibrio cholerae with known protein structures, researchers have been able to build models that help to understand its interaction with the intestinal epithelium. mdpi.com These models have been crucial in identifying key domains and residues involved in Zot's function, such as its ability to modulate tight junctions. jci.org Furthermore, homology modeling has been applied to Zot proteins from other bacteria, like Pseudomonas aeruginosa, to explore their structural conservation and potential as vaccine candidates. mdpi.com The accuracy of these models is often assessed by comparing them to experimental data, if available, or by using various validation tools that check the geometric and energetic properties of the predicted structure. youtube.com
Table 1: Key Software and Databases in this compound Homology Modeling
| Tool/Database | Function | Relevance to Zot Research |
|---|---|---|
| UniProt/Swiss-Prot | Protein sequence database. massbio.org | Provides the primary amino acid sequence of Zot proteins from various species. massbio.orgmdpi.com |
| PDB (Protein Data Bank) | Database of experimentally determined 3D protein structures. massbio.org | Source of template structures for homology modeling of Zot. massbio.org |
| BLAST | Sequence similarity searching. youtube.com | Identifies homologous proteins to Zot to be used as modeling templates. youtube.com |
| ClustalW | Multiple sequence alignment. amrita.edubitesizebio.com | Aligns Zot sequences with template sequences to guide model building. bitesizebio.com |
| Modeller | Homology modeling software. amrita.eduyoutube.com | Constructs 3D models of Zot based on template structures. youtube.com |
Phylogenetic Reconstruction and Evolutionary Trajectory Analysis
Phylogenetic reconstruction and evolutionary trajectory analysis are powerful bioinformatic approaches used to understand the evolutionary history and diversification of the this compound. These methods provide insights into the origins of the zot gene, its transfer across different bacterial species, and its adaptation over time.
Phylogenetic reconstruction involves creating a branching diagram, or phylogenetic tree, that represents the evolutionary relationships between different this compound sequences or the genes that encode them. agriculturejournals.cz The process begins with the collection of Zot sequences from various organisms, often from public databases like GenBank or UniProt. protocols.ioplos.org These sequences are then aligned using multiple sequence alignment programs to identify conserved regions and evolutionary changes. amrita.edu Based on this alignment, phylogenetic trees are constructed using various methods, such as maximum likelihood, Bayesian inference, or neighbor-joining. protocols.ioplos.org Software like MEGA, MrBayes, and Phylogeny.fr are commonly used for these analyses. agriculturejournals.czprotocols.iophylogeny.fr
In the context of Zot research, phylogenetic analysis has revealed that the zot gene is not exclusive to Vibrio cholerae but is also found in a variety of other Gram-negative bacteria, including Pseudomonas aeruginosa, Neisseria gonorrhoeae, and Escherichia coli. mdpi.com This suggests a history of horizontal gene transfer, likely mediated by bacteriophages. mdpi.com By analyzing the phylogenetic relationships between Zot proteins from different species, researchers can trace the evolutionary path of the gene and identify conserved regions that may be functionally important. mdpi.com
Evolutionary trajectory analysis takes this a step further by examining the dynamic changes in a gene or protein over time. galaxyproject.orggithub.io This can involve tracking the emergence of new genotypes and the acquisition of new functions. asm.org For Zot, this type of analysis can help to understand how the protein has adapted to different bacterial hosts and environments. By monitoring the evolution of the zot gene in bacterial populations, it may be possible to predict the emergence of more virulent strains. asm.org For example, studies have tracked the in vivo evolutionary trajectories of pathogens like Vibrio parahaemolyticus, identifying key events such as the acquisition of virulence genes. asm.org Similar approaches could be applied to Zot to understand its role in the evolution of pathogenicity.
Table 2: Research Findings from Phylogenetic and Evolutionary Analysis of Zot
| Finding | Methodological Approach | Implication |
|---|---|---|
| Widespread distribution of Zot among Gram-negative bacteria. mdpi.com | Phylogenetic analysis of this compound sequences from multiple species. mdpi.com | Suggests horizontal gene transfer is a key mechanism for the dissemination of the zot gene. mdpi.com |
| Identification of a highly conserved 70-amino acid stretch in Zot proteins. mdpi.com | Comparative structural modeling and proteomic-based phylogenetic tracing. mdpi.com | This conserved region may represent a critical functional domain and a potential vaccine target. mdpi.com |
| Structural homology of phage-encoded Zot to a Vibrio cholerae virulence factor. researchgate.net | Structural homology modeling. researchgate.net | Provides evidence for the evolutionary link between bacteriophage and bacterial virulence. researchgate.net |
Q & A
Q. What experimental approaches are recommended to investigate Zot protein’s role in phage assembly and bacterial pathogenicity?
To study Zot’s role, employ gene knockout and complementation assays. For example, use Vibrio cholerae strains lacking Zot and reintroduce Zot or homologs (e.g., VFJɸ-Zot) via plasmids. Monitor phage particle production using quantitative PCR or plaque assays under controlled induction conditions . Structural analysis (e.g., homology modeling) of Zot domains can further clarify functional divergence between phage lineages .
Q. How can researchers detect this compound expression in bacterial cultures?
Use SDS-PAGE and Western blotting with anti-Zot antibodies. For functional validation, pair this with ATPase activity assays (e.g., absorbance-based hydrolysis tests) using purified cytoplasmic domains of Zot fused to maltose-binding protein (MBP) . Include positive controls like VFJɸ-Zot, which exhibits measurable ATPase activity .
Advanced Research Questions
Q. How to resolve contradictions in reported cytotoxic effects of Zot across bacterial species?
Conduct comparative structural and functional studies. For example, align Zot sequences from Vibrio cholerae, Xylella fastidiosa, and other pathogens to identify conserved vs. divergent regions. Pair this with cell viability assays (e.g., lactate dehydrogenase release assays) under standardized conditions to isolate context-specific cytotoxic mechanisms .
Q. What methodologies optimize the study of Zot’s ATP-binding pocket and its regulatory role in phage assembly?
Use molecular docking and all-atom molecular dynamics (MD) simulations to map ATP interactions with Walker motifs (e.g., residues S12, K14, Q126). Validate predictions via site-directed mutagenesis and in vitro ATPase activity assays. Note that CTXɸ-Zot lacks measurable hydrolysis activity, suggesting evolutionary divergence in ATP utilization .
Q. How to design experiments to analyze Zot’s interaction with host intestinal barriers?
Employ polarized epithelial cell models (e.g., Caco-2 monolayers) to measure transepithelial electrical resistance (TEER) pre- and post-Zot exposure. Combine this with immunofluorescence to visualize tight junction disruption (e.g., ZO-1 redistribution). Include controls using Zot mutants lacking key functional domains .
Methodological Guidance for Data Analysis
Q. What tools are recommended for integrating Zot-related proteomic data across databases?
Use the Proteins API (https://www.ebi.ac.uk/proteins/api ) to retrieve and cross-reference Zot sequences, structural annotations, and functional data. Combine this with InterPro for domain classification and neXtProt for human homolog screening .
Q. How to address batch-to-batch variability in Zot peptide synthesis for functional assays?
Request peptide content analysis (HPLC and mass spectrometry) and specify TFA removal (<1%) during synthesis. For sensitive assays (e.g., cell-based studies), include internal controls like commercially available Zot reference standards .
Data Contradiction and Validation Strategies
Q. How to reconcile conflicting reports on Zot’s ATPase activity in different phage systems?
Systematically test Zot homologs under identical experimental conditions (e.g., pH, co-factors). For CTXɸ-Zot, which lacks activity, investigate whether accessory proteins or substrates (e.g., viral DNA) are required for activation .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
